1-Phenylpiperidin-3-amine
Overview
Description
The compound 1-Phenylpiperidin-3-amine is a structural motif present in various pharmacologically active molecules. It is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, attached to a phenyl group at the third position. This structure is significant in medicinal chemistry due to its presence in compounds that interact with central dopamine (DA) receptors, and it serves as an intermediate in the synthesis of various therapeutic agents .
Synthesis Analysis
The synthesis of 1-Phenylpiperidin-3-amine derivatives can be achieved through several methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a CpIr complex, which is an efficient method yielding cyclic amines with water as the only byproduct . Another method includes the intramolecular cyclization of unsaturated amines, which allows for the regioselective formation of 3-aminopiperidines, a process that complements existing olefin amino functionalization methods . Additionally, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines has been described using a cyano-phenyloxazolopiperidine intermediate, which upon reduction and hydrogenolysis, leads to the formation of the desired aminopiperidine structures .
Molecular Structure Analysis
The molecular structure of 1-Phenylpiperidin-3-amine and its derivatives can be analyzed through various spectroscopic techniques. For instance, the structure of related compounds such as N-phenylpyridin-4-amine has been determined using single-crystal X-ray diffraction, revealing the presence of polymorphs and the conjugation between the pyridyl rings and the nitrogen atom's lone pairs . These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
1-Phenylpiperidin-3-amine can undergo various chemical reactions due to its amine functionality and the presence of the phenyl group. For example, the compound can be used as an intermediate in the synthesis of Repaglinide, an oral medication for diabetes, through a series of reactions including Grignard reaction, oxidation, piperidine substitution, oximation, and reduction . Additionally, the synthesis of 2-phenyl-3-aminopyridine, a related compound, involves the protection of an aminopyridine with an imine group, followed by Suzuki coupling and acid hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Phenylpiperidin-3-amine derivatives are influenced by the substituents on the aromatic ring and the nitrogen atom. For instance, (S)-phenylpiperidines with a high group dipole moment substituent in the meta position relative to the piperidine ring exhibit significant activity in vivo on dopamine synthesis and turnover without inducing strong hypoactivity or catalepsy . The fluorescent properties of related compounds, such as 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, have been studied, showing that emission intensity increases and a bathochromic shift occurs upon transitioning from solution to the solid state . These properties are essential for the development of new pharmaceuticals and for understanding the behavior of these compounds under different conditions.
Scientific Research Applications
Anti-inflammatory Properties
1-Phenylpiperidin-3-amine and its derivatives have been explored for their anti-inflammatory properties. The synthesis of various amines based on the phenylpiperidine nucleus showed activities comparable to that of phenylbutazone in the rat paw carrageenan test, indicating potential as anti-inflammatory compounds (Hicks et al., 1979).
Chemical Shift Prediction in Amines
The compound has also been used in studies focusing on the prediction of 1H chemical shifts in amines. Such research is vital for understanding the behavior of these compounds in various chemical environments, which is crucial for developing new drugs and materials (Basso et al., 2007).
Synthesis of SKF 89976A
Research on the synthesis of substituted 4,4-diaryl-3-butenyl-1-amines, starting from 3-hydroxypiperidine, included the synthesis of SKF 89976A. This highlights the compound's role in synthetic chemistry and drug development (Chang et al., 2006).
Sigma Receptor Ligands
1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives, related to 1-Phenylpiperidin-3-amine, have been synthesized as sigma receptor ligands. Such compounds could be significant in neuroscience and pharmacology due to their interaction with sigma receptors (Marrazzo et al., 2004).
N-Heterocyclization Catalysis
The compound has been used in catalysis research, specifically in the N-heterocyclization of primary amines with diols. This area of research is critical for the synthesis of cyclic amines, which are important in various chemical industries (Fujita et al., 2004).
Synthesis and Resolution
The synthesis and resolution of 4-amino-3-phenylpiperidine, a derivative of 1-Phenylpiperidin-3-amine, has been a subject of research. This highlights its importance in stereochemistry and drug design (Schramm & Christoffers, 2009).
Cytotoxicity in Tumor Cells
Research has been conducted on the cytotoxicity of derivatives like 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine in tumor and leukemia cells. This research is crucial for understanding the potential use of such compounds in cancer therapy (Berdel et al., 1985).
Dopamine Receptor Studies
N-n-Propyl-substituted 3-(dimethylphenyl)piperidines, structurally related to 1-Phenylpiperidin-3-amine, have been investigated for their activity toward dopamine receptors. Such studies are fundamental in understanding and developing treatments for neurological disorders (Cervetto et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQYZZQHIINDCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457196 | |
Record name | 1-phenylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperidin-3-amine | |
CAS RN |
63921-21-1 | |
Record name | 1-phenylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpiperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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